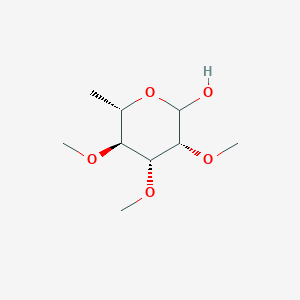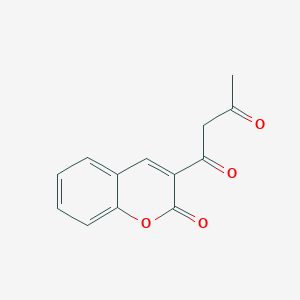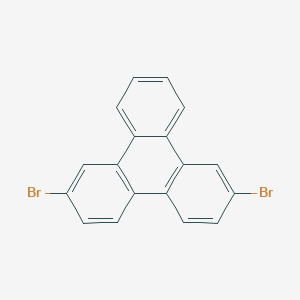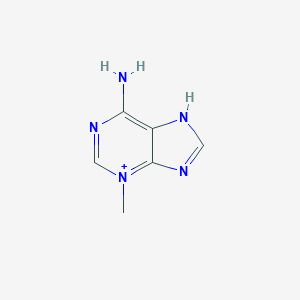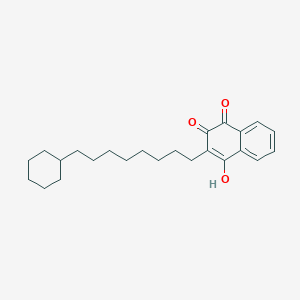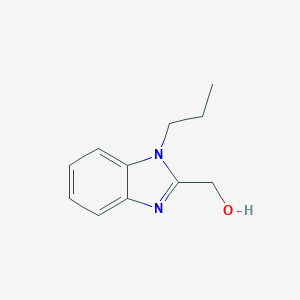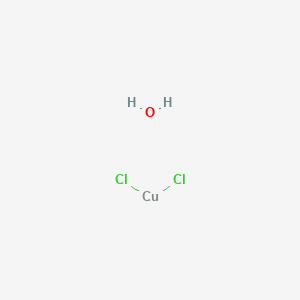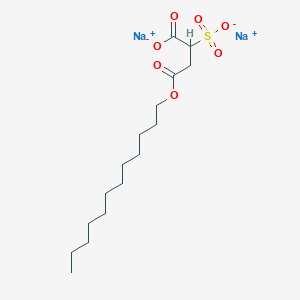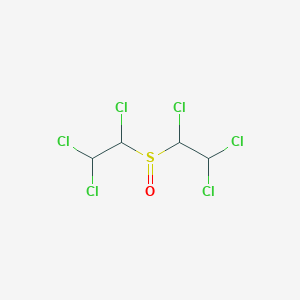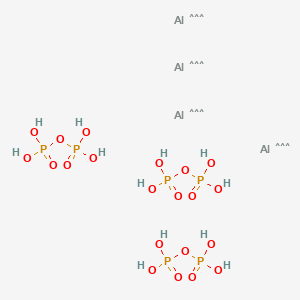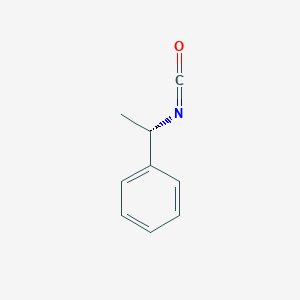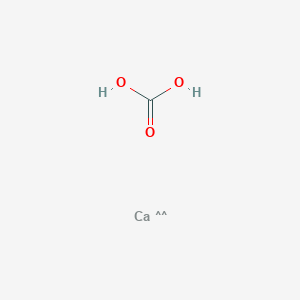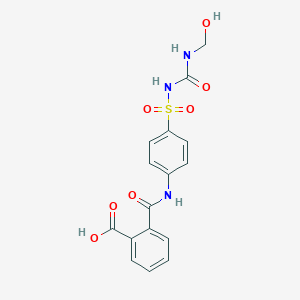
Iron tungsten tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron tungsten tetraoxide is a composite oxide that combines the properties of iron and tungsten oxides. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is commonly used in various industrial and scientific applications, including catalysis, environmental remediation, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron tungsten tetraoxide can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. One common approach involves the citric acid-based sol-gel method, where iron and tungsten precursors are mixed in a specific molar ratio, followed by gelation and calcination at high temperatures . This method allows for the uniform dispersion of iron and tungsten components, enhancing the material’s catalytic properties.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical vapor deposition or hydrothermal methods. These methods offer better control over the material’s purity and structural properties, making them suitable for high-demand applications .
Chemical Reactions Analysis
Types of Reactions
Iron tungsten tetraoxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. It is particularly effective in the catalytic degradation of volatile organic compounds, such as chlorobenzene and toluene .
Common Reagents and Conditions
The compound is often used in conjunction with reagents like hydrogen peroxide and oxygen under specific conditions to facilitate oxidation reactions. For reduction reactions, hydrogen gas is commonly employed .
Major Products Formed
The primary products formed from these reactions include carbon dioxide, water, and other less harmful organic compounds. The catalytic efficiency of this compound makes it a valuable material for environmental applications .
Scientific Research Applications
Iron tungsten tetraoxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which iron tungsten tetraoxide exerts its effects is primarily through its catalytic properties. The compound facilitates the transfer of electrons between reactants, enhancing the rate of chemical reactions. In photothermal applications, it absorbs near-infrared light and converts it into heat, which can be used to destroy cancer cells . The molecular targets and pathways involved include the activation of oxygen species and the enhancement of redox reactions .
Comparison with Similar Compounds
Iron tungsten tetraoxide is unique compared to other similar compounds due to its combined properties of iron and tungsten oxides. Similar compounds include:
Tungsten trioxide (WO3): Known for its electrochromic and photocatalytic properties.
Iron oxide (Fe2O3): Widely used in catalysis and as a magnetic material.
Cesium tungsten oxide (Cs0.33WO3): Noted for its near-infrared shielding capabilities.
This compound stands out due to its enhanced catalytic efficiency and broader range of applications, making it a versatile material in both scientific research and industrial applications .
Properties
CAS No. |
13870-24-1 |
|---|---|
Molecular Formula |
FeOW |
Molecular Weight |
255.68 g/mol |
IUPAC Name |
iron;oxotungsten |
InChI |
InChI=1S/Fe.O.W |
InChI Key |
SVHYQQLGPHVQFY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[W].[W] |
Canonical SMILES |
O=[W].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


